3-(4-Iodopyrazol-1-YL)piperidine, hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

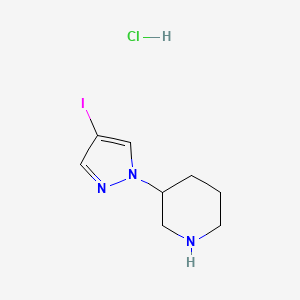

“3-(4-Iodopyrazol-1-YL)piperidine, hcl” is a chemical compound with the CAS Number: 1393442-38-0 . It has a molecular weight of 313.57 and its IUPAC name is 3-(4-iodo-1H-pyrazol-1-yl)piperidine hydrochloride . It is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for “3-(4-Iodopyrazol-1-YL)piperidine, hcl” is 1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.57 . It is typically stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A related compound, 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, was designed and synthesized as a potential dual antihypertensive agent. These compounds were prepared as free bases and then converted into hydrochloride salts. Solid-state analytical techniques were used to determine the protonation of nitrogen atoms in the piperazine ring of the hydrochloride salts, revealing that both nitrogen atoms were protonated when excess hydrogen chloride was used, whereas only the piperazine nitrogen substituted by aryl was protonated with equimolar hydrogen chloride (Marvanová et al., 2016).

Catalytic Activity and Complex Formation

In the study of palladium(II) pyrazolin-4-ylidenes, 4-iodopyrazolium salts with different substituents were synthesized. These compounds demonstrated significant substituent effects on the formation of pyrazolin-4-ylidene complexes and their catalytic activities in cross-coupling reactions. This highlights the potential of such structures in catalysis and complex formation (Han et al., 2009).

Corrosion Inhibition

Piperine derivatives, including compounds with piperidine structures, were investigated for their potential as corrosion inhibitors on iron surfaces. Theoretical studies and molecular dynamics simulations provided insights into the interaction modes and efficiency of these inhibitors, suggesting applications in protecting metal surfaces against corrosion (Belghiti et al., 2018).

Ligand Design for Receptor Imaging

Isoindol-1-one analogues of arylpiperazine benzamido derivatives were investigated as ligands for 5-HT1A receptors. These compounds, designed to improve in vivo stability, displayed high in vitro binding affinity, suggesting their potential in developing imaging agents for receptor localization and density studies (Zhuang et al., 1998).

Radiofluorination for Imaging

The study on iodonium ylides for no-carrier-added radiofluorination of electron-rich arenes, using 4-(([18F]fluorophenoxy)-phenylmethyl)piperidine NET and SERT ligands as model compounds, demonstrated a promising alternative for preparing complex, electron-rich [18F]fluoroarenes for in vivo imaging purposes (Cardinale et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-iodopyrazol-1-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPMTOGKIVQIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=C(C=N2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodopyrazol-1-YL)piperidine, hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)

![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)

![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)

![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)

![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)

![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)

![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)

![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)

![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)